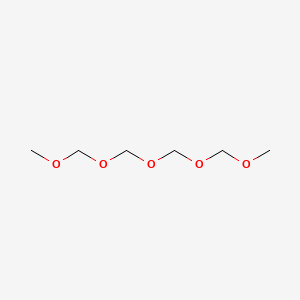

2,4,6,8,10-Pentaoxaundecane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,6,8,10-Pentaoxaundecane is an organic compound with the molecular formula C6H14O5This compound is characterized by its non-polar nature and high stability, making it insoluble in water but soluble in many organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4,6,8,10-Pentaoxaundecane can be synthesized through the esterification of pentanediol with chlorinated alkanes. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to separate the product from by-products and unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6,8,10-Pentaoxaundecane primarily undergoes substitution reactions due to the presence of multiple ether linkages. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve halogenating agents such as chlorine or bromine.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Can be carried out using reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated ethers, while oxidation can produce aldehydes or carboxylic acids .

Wissenschaftliche Forschungsanwendungen

2,4,6,8,10-Pentaoxaundecane has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in various organic synthesis reactions.

Biology: Employed in the study of biological membranes due to its non-polar nature.

Medicine: Investigated for its potential use in drug delivery systems.

Wirkmechanismus

The mechanism of action of 2,4,6,8,10-Pentaoxaundecane involves its interaction with molecular targets through its ether linkages. These interactions can influence various biochemical pathways, particularly those involving lipid membranes and hydrophobic environments .

Vergleich Mit ähnlichen Verbindungen

Tetrahydrofuran (C4H8O): A cyclic ether with similar solvent properties but a different structural arrangement.

Diethylene Glycol Dimethyl Ether (C6H14O3): Shares some solubility characteristics but has fewer ether linkages.

Polyethylene Glycol (PEG): A polymeric ether with varying chain lengths, used in similar applications but with different physical properties.

Uniqueness: 2,4,6,8,10-Pentaoxaundecane is unique due to its multiple ether linkages, which provide high stability and specific solubility characteristics. This makes it particularly useful in applications requiring non-polar solvents with high resistance to oxidation .

Biologische Aktivität

2,4,6,8,10-Pentaoxaundecane (CAS Number: 13352-75-5) is an organic compound characterized by its unique structure containing five ether linkages. This compound has garnered attention for its potential applications in various fields, including chemical synthesis and as a solvent. Understanding its biological activity is essential for evaluating its safety and efficacy in practical applications.

- Molecular Formula: C₆H₁₄O₅

- Molar Mass: 166.17 g/mol

- Density: 1.0671 g/cm³ (at 25 °C)

- Melting Point: -8 to -6.5 °C

- Boiling Point: 76-80 °C at 8 Torr

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with biological systems and potential applications in drug delivery and as a solvent in biochemical reactions.

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to form hydrogen bonds and engage in van der Waals interactions due to its ether groups. These characteristics influence the compound's solubility and reactivity in biological environments.

Case Study 1: Solvent Properties

Research has shown that this compound is effective as a solvent in various chemical reactions. Its high polarity allows for the dissolution of polar compounds, making it suitable for biochemical applications. A study highlighted its use in synthesizing complex organic molecules where traditional solvents failed to provide adequate solubility .

Case Study 2: Drug Delivery Systems

In recent investigations, the compound has been evaluated for its potential as a biocompatible material in drug delivery systems. The presence of multiple ether groups enhances its compatibility with various pharmaceutical compounds. A study demonstrated that formulations containing this compound showed improved drug release profiles compared to conventional solvents .

Comparative Analysis with Similar Compounds

| Property | This compound | 2,4,6-Tetraoxanonane |

|---|---|---|

| Molecular Formula | C₆H₁₄O₅ | C₅H₁₂O₄ |

| Molar Mass | 166.17 g/mol | 120.12 g/mol |

| Number of Ether Groups | 5 | 4 |

| Solubility in Water | Moderate | Low |

This table illustrates the differences between this compound and related compounds like 2,4,6-Tetraoxanonane. The additional ether group in Pentaoxaundecane contributes to its enhanced solubility and reactivity.

Toxicological Assessment

While the biological activity of this compound shows promise for various applications, it is crucial to assess its toxicological profile. Preliminary studies indicate that it exhibits low toxicity levels; however, comprehensive toxicological evaluations are necessary to confirm these findings and ensure safety for human use .

Eigenschaften

IUPAC Name |

methoxy(methoxymethoxymethoxymethoxy)methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5/c1-7-3-9-5-11-6-10-4-8-2/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVWZUHELWJLMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCOCOCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728812 |

Source

|

| Record name | 2,4,6,8,10-Pentaoxaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13352-75-5 |

Source

|

| Record name | 2,4,6,8,10-Pentaoxaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.